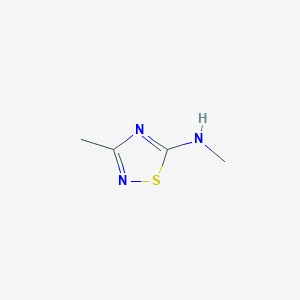

N,3-Dimethyl-1,2,4-thiadiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,3-dimethyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-6-4(5-2)8-7-3/h1-2H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBUPGSNVZBXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508147 | |

| Record name | N,3-Dimethyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35550-13-1 | |

| Record name | N,3-Dimethyl-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of N,3 Dimethyl 1,2,4 Thiadiazol 5 Amine Analogues

Intramolecular Dynamics and Equilibrium Studies

Thiadiazole derivatives bearing substituents with mobile protons, such as amino, hydroxyl, or mercapto groups, can exist as a mixture of tautomeric forms. isres.orgnih.gov For 5-amino-1,2,4-thiadiazole analogues, the most relevant equilibrium is amino-imino tautomerism. The compound can exist in the 5-amino form or the 5-imino tautomer, where a proton has migrated from the exocyclic nitrogen to a ring nitrogen.

Studies on related heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) derivatives, have confirmed the existence of keto-enol tautomerism in solution, with the equilibrium position being dependent on solvent polarity. mdpi.comnih.gov In polar aprotic solvents like DMSO, the keto form is often favored, while non-polar solvents like chloroform (B151607) can favor the enol form. nih.gov Similarly, thiol-thione tautomerism is a well-documented phenomenon in related triazole systems. science.gov This capacity for tautomerism is a critical aspect of the molecule's structure and can influence its chemical reactivity and interactions with biological systems. researchgate.net

| Tautomerism Type | Substituent | Proton Shift | Equilibrium Influenced By | Reference |

| Amino-Imino | 5-Amino | Exocyclic N ↔ Ring N | Solvent, Temperature | isres.orgnih.gov |

| Keto-Enol | Keto group | α-Carbon ↔ Oxygen | Solvent Polarity | mdpi.comnih.gov |

| Thiol-Thione | Mercapto group | Sulfur ↔ Ring N | Solvent, pH | nih.govscience.gov |

Acid-Base Equilibria and Protonation States

The protonation state of these compounds is crucial as it can affect their solubility, reactivity, and interaction with biological targets. In an acidic environment, the primary site of protonation is expected to be the exocyclic amino group, forming a positively charged ammonium (B1175870) species. The nitrogen atoms within the thiadiazole ring could also be protonated, but this would likely require more strongly acidic conditions.

Table 1: pH-Dependent Redox Behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) Analogue

| pH Range | Slope (mV/pH) | Implication on Protonation |

|---|---|---|

| < 3.0 | 0 | Peak potential is independent of proton concentration. |

| 3.0 - 7.0 | ~63 | Indicates a coupled one-electron, one-proton transfer process. |

| > 7.0 | 0 | Peak potential is again independent of proton concentration. |

Data derived from a study on the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole. semanticscholar.org

This behavior underscores the importance of considering the specific protonation states of N,3-dimethyl-1,2,4-thiadiazol-5-amine analogues when studying their reactivity and properties in aqueous or protic environments. The equilibrium between the neutral base and its conjugate acid will shift according to the pH of the medium, which in turn can modulate the compound's chemical and electrochemical reactivity.

Redox Behavior and Electrochemical Properties

The redox chemistry of this compound analogues is a key aspect of their reactivity, with the thiadiazole ring being able to participate in electron transfer processes. The presence of sulfur and nitrogen heteroatoms, along with substituents, influences the ease of oxidation and reduction.

Electrochemical studies on related 5-amino-1,2,4-thiadiazole derivatives have shown that these compounds can be synthesized via electro-oxidative intramolecular dehydrogenative N-S bond formation from imidoyl thioureas. organic-chemistry.org This process highlights the susceptibility of the precursor to oxidation to form the stable thiadiazole ring. The reaction proceeds under catalyst- and oxidant-free conditions at room temperature, indicating a favorable electrochemical pathway. organic-chemistry.org Mechanistic studies suggest a process involving a single-electron transfer, followed by radical cyclization and oxidative rearomatization to yield the final product. organic-chemistry.org

The electrochemical synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles has been optimized, providing insight into the practical electrochemical properties of this class of compounds. organic-chemistry.org

Table 2: Optimized Conditions for Electrochemical Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles

| Parameter | Condition |

|---|---|

| Anode | Carbon rod |

| Cathode | Platinum plate |

| Current | 10 mA (constant) |

| Electrolyte | nBu₄NBF₄ |

| Solvent | MeCN |

| Temperature | Room Temperature |

Data from a study on the electrochemical oxidative intramolecular N-S bond formation. organic-chemistry.org

Furthermore, investigations into the electrochemical behavior of the related 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) using cyclic voltammetry have revealed an "electron transfer + chemical reaction" (EC) mechanism. semanticscholar.org The voltammograms showed distinct oxidation and reduction peaks, indicating that the thiadiazole ring system can undergo reversible or quasi-reversible redox processes. semanticscholar.org The presence of an electron-donating amino group was found to make the electrochemical oxidation of the product more favorable. semanticscholar.org

The redox potentials of these compounds are sensitive to the nature of the substituents on the thiadiazole ring. Electron-donating groups, such as the methyl and amino groups in this compound, are expected to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would increase the oxidation potential. This tunability of redox properties is a significant feature of thiadiazole chemistry. nih.gov While the direct electrochemical data for this compound is limited, the behavior of its analogues suggests a rich redox chemistry worthy of further investigation.

Advanced Spectroscopic Characterization and Computational Chemistry Studies of N,3 Dimethyl 1,2,4 Thiadiazol 5 Amine

Comprehensive Spectroscopic Analysis Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula ConfirmationConfirmation of the molecular formula requires experimental high-resolution mass data.

Due to the absence of the necessary data from verifiable academic sources, the generation of an article with detailed research findings and data tables as requested cannot be fulfilled at this time.

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography stands as a definitive analytical technique for the precise determination of the three-dimensional molecular architecture of crystalline solids. While specific crystallographic data for N,3-Dimethyl-1,2,4-thiadiazol-5-amine is not extensively detailed in publicly available literature, significant insights can be drawn from studies on closely related 1,2,4-thiadiazole (B1232254) derivatives.

Analysis of analogous structures consistently reveals that the five-membered 1,2,4-thiadiazole ring is essentially planar. This planarity is a critical feature, influencing the molecule's electronic properties and its potential for stacking interactions in the solid state. The mean deviation from the least-squares plane for such rings is typically very small, often in the range of 0.008 to 0.012 Å.

Table 1: Typical Experimental Bond Lengths and Angles in 1,2,4-Thiadiazole Derivatives from X-ray Crystallography Note: These are representative values from related structures and may vary slightly for the title compound.

| Parameter | Typical Value Range | Reference |

|---|---|---|

| C-N Bond Length (Å) | 1.295 - 1.341 | |

| N-N Bond Length (Å) | ~1.358 | nih.govacs.org |

| C-S Bond Length (Å) | 1.771 - 1.843 | scholarsresearchlibrary.com |

| C-N-N Bond Angle (°) | 109.7 - 122.9 | scholarsresearchlibrary.com |

| S-C-N Bond Angle (°) | 104.7 - 116.2 | scholarsresearchlibrary.com |

Computational Chemistry Methodologies and Insights

Computational chemistry serves as a powerful adjunct to experimental techniques, offering profound insights into molecular structure, properties, and reactivity. Through the application of quantum chemical calculations, a detailed understanding of this compound can be achieved, particularly in areas where experimental data is limited.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic and structural properties of molecules. nih.gov For heterocyclic systems like thiadiazoles, DFT calculations, commonly employing hybrid functionals such as B3LYP or M06-2X with basis sets like 6-31G(d,p) or 6-311++G(d,p), provide highly reliable results. nih.govmdpi.comnih.govresearchgate.netrsc.org

These computational studies are used to determine the optimized ground-state geometry, electronic energies, and molecular orbital characteristics. DFT calculations on related thiadiazole structures consistently predict a planar heterocyclic ring, which is in excellent agreement with experimental X-ray diffraction data. acs.org Calculated bond lengths and angles also show strong concordance with experimental values, thereby validating the computational models. For instance, calculated carbon-nitrogen bond distances in similar thiadiazoles fall within the 1.31 to 1.34 Å range, closely matching crystallographic findings. This agreement provides confidence in using DFT to predict the structural parameters of this compound.

Table 2: Comparison of Typical Experimental and DFT-Calculated Bond Lengths (Å) for the 1,3,4-Thiadiazole (B1197879) Ring

| Bond | Typical Experimental Range (Å) | Typical DFT (B3LYP) Calculated Range (Å) | Reference |

|---|---|---|---|

| C-N | 1.295 - 1.341 | 1.293 - 1.368 | scholarsresearchlibrary.com |

| N-N | ~1.358 | ~1.379 | nih.govacs.orgscholarsresearchlibrary.com |

| C-S | 1.771 - 1.843 | 1.771 - 1.843 | scholarsresearchlibrary.com |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the behavior of molecules in the presence of time-dependent electromagnetic fields, such as light. youtube.comscience.gov This methodology is invaluable for predicting electronic absorption spectra (UV-Vis) and investigating the properties of excited states. researchgate.netmdpi.com

TD-DFT calculations allow for the determination of vertical excitation energies, which correspond to the absorption of light, and the associated oscillator strengths, which relate to the intensity of the absorption bands. science.gov These calculations can identify the nature of electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different regions. scielo.br For this compound, TD-DFT could elucidate the key transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which govern its photophysical properties. scielo.br

Table 3: Illustrative Data Obtainable from TD-DFT Calculations Note: This table illustrates the type of output from a TD-DFT calculation and does not represent actual data for the title compound.

| Excited State | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 350 | 0.15 | HOMO -> LUMO |

| S2 | 295 | 0.08 | HOMO-1 -> LUMO |

| S3 | 280 | 0.22 | HOMO -> LUMO+1 |

A fundamental step in computational analysis is molecular geometry optimization, a process that seeks to find the three-dimensional arrangement of atoms corresponding to the minimum energy on the potential energy surface. researchgate.net For this compound, this optimization, typically performed using DFT methods, would yield its most stable conformation. researchgate.net

Following optimization, a vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic coordinates. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational frequencies and modes. These calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. scholarsresearchlibrary.comresearchgate.netiu.edu.sa For thiadiazole derivatives, characteristic vibrations include N-H stretching of the amino group, C=N and N-N stretching within the ring, and C-S stretching modes. researchgate.netnih.gov

Table 4: Characteristic Calculated Vibrational Frequencies for Functional Groups in Thiadiazole Derivatives

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (amine) | 3520 - 3410 | scholarsresearchlibrary.com |

| C=N Stretch (ring) | 1625 - 1512 | researchgate.netsapub.org |

| N-N Stretch (ring) | 1151 - 1082 | researchgate.net |

| C-S Stretch (ring) | < 660 | nih.gov |

DFT calculations provide crucial information about a molecule's electronic structure through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.branjs.edu.iq The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of chemical reactivity and kinetic stability. mdpi.comscielo.br A smaller gap generally implies higher reactivity. Furthermore, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In many 1,3,4-thiadiazole derivatives, the HOMO and LUMO are often distributed across the π-system of the heterocyclic ring. scielo.br

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. scholarsresearchlibrary.com Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as around the nitrogen atoms of the ring. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

Table 5: Key Electronic Structure and Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; ionization potential. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; electron affinity. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Relates to chemical reactivity, stability, and electronic transitions. mdpi.comscielo.br |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. scholarsresearchlibrary.com |

| Electrophilicity Index (ω) | A global reactivity index that measures the energy stabilization when the system acquires additional electronic charge | Quantifies the electrophilic nature of a molecule. researchgate.net |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comsci-hub.se The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO signifies its ability to accept electrons, indicating its electrophilicity. youtube.comaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. aimspress.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. aimspress.com

For this compound, computational studies, typically employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to calculate the energies of the HOMO and LUMO. sci-hub.sematerialsciencejournal.org The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack.

In analogous thiadiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino group and the sulfur atom of the thiadiazole ring. researchgate.netmdpi.com Conversely, the LUMO tends to be distributed over the heterocyclic ring, particularly the C=N and N-S bonds. researchgate.netmdpi.com This distribution suggests that the amino group is a primary site for electrophilic attack, while the ring atoms are more susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability. aimspress.com

Table 1: Calculated Frontier Molecular Orbital Properties of this compound (Exemplary Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 5.3 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would be obtained from specific DFT calculations for this compound.

Electrostatic Potential Mapping (EPM)

Electrostatic Potential Mapping (EPM), also known as Molecular Electrostatic Potential (MEP), is a valuable computational method used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. nih.govresearchgate.net The EPM is plotted onto the molecule's electron density surface, using a color spectrum to represent different potential values. sci-hub.senih.gov Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. sci-hub.senih.gov Green and yellow represent regions of neutral or intermediate potential. nih.gov

For this compound, an EPM analysis would likely reveal a negative potential (red) around the nitrogen atoms of the thiadiazole ring and the nitrogen of the amino group, due to the presence of lone pairs of electrons. acs.orgresearchgate.net These regions are the most likely sites for interaction with electrophiles. In contrast, a positive potential (blue) would be expected around the hydrogen atoms of the methyl and amino groups, making them potential sites for nucleophilic interactions. nih.gov The EPM provides a comprehensive picture of the molecule's charge distribution, complementing the insights gained from FMO analysis and aiding in the prediction of intermolecular interactions. connectjournals.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure of a molecule. mdpi.comacs.org It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which can reveal stabilizing intramolecular interactions. mdpi.comresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Table 2: Significant NBO Interactions and Second-Order Perturbation Energies for this compound (Exemplary Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N-amino) | σ* (C-S) | 5.8 |

| LP (S) | σ* (N-C) | 3.2 |

| π (C=N) | π* (N-S) | 20.5 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Actual values would be obtained from specific NBO calculations for this compound.

Molecular Docking and Dynamics Simulations for Biological Interactions

Prediction of Binding Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. physchemres.orgmdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. derpharmachemica.comsemanticscholar.org The docking process involves placing the ligand in various conformations within the active site of the target and calculating the binding affinity, usually expressed as a docking score or binding energy. mdpi.comupb.ro A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. nih.gov

For this compound, molecular docking studies can be performed against various biological targets to explore its potential therapeutic applications. For example, based on the activities of similar thiadiazole derivatives, potential targets could include kinases, proteases, or DNA gyrase. mdpi.comnih.govnih.gov The docking simulations would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the target protein. upb.roresearchgate.net These interactions are crucial for the stability of the complex and the biological activity of the compound. nih.gov

Table 3: Predicted Binding Affinities of this compound with Exemplary Biological Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Casein Kinase 2 (CK2) | -7.8 | VAL116, ILE174 |

| Human Topo IIα ATPase | -6.5 | SER149, ASN150 |

| Candida CYP51 | -8.2 | MET508, HEME |

Note: The data in this table is illustrative and based on docking studies of similar compounds against these targets. Actual values would be obtained from specific docking simulations for this compound.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biological systems over time. physchemres.orgresearchgate.net Following molecular docking, MD simulations can be employed to assess the stability of the predicted ligand-target complex in a simulated physiological environment. nih.govresearchgate.net By simulating the movements of atoms and molecules over a specific period, typically nanoseconds, MD can provide insights into the flexibility of the protein, the conformational changes of the ligand, and the persistence of key intermolecular interactions. nih.gov

For the this compound-protein complex, an MD simulation would track the trajectory of the system, allowing for the analysis of parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. researchgate.net A stable complex will exhibit minimal fluctuations in RMSD over the simulation time. researchgate.net Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. physchemres.org This detailed analysis of the dynamic interactions is essential for validating the docking results and for understanding the long-term stability of the ligand within the active site of its biological target. nih.govnih.gov

Applications in Advanced Materials and Agricultural Chemistry

Materials Science Applications

The 5-amino and 3-methyl substitutions on the 1,2,4-thiadiazole (B1232254) core of N,3-Dimethyl-1,2,4-thiadiazol-5-amine provide functional groups that can be leveraged for creating novel materials. The amino group, in particular, is a key reactive site for building larger molecular structures.

Thiadiazole derivatives are recognized for their utility in organic optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices. researchgate.netmdpi.com The thiadiazole ring is electron-deficient, which facilitates its use as an acceptor unit in donor-acceptor type molecules that are crucial for these applications. This property helps in tuning the energy band gap of materials, which in turn modifies their optical and electronic characteristics. researchgate.net Research on related heterocyclic compounds like 1,2,5-thiadiazole (B1195012) and benzo[c] researchgate.netrsc.orgthiadiazole has demonstrated their effectiveness in creating luminophores and materials for solar cells. researchgate.net While direct studies on this compound are not prevalent, its core structure suggests potential as a building block for developing new materials in organic electronics.

The presence of a primary amino group on the thiadiazole ring, as in this compound, makes it a prime candidate for the synthesis of azo dyes. The general method involves a diazotization reaction, where the amino group is converted into a highly reactive diazonium salt, followed by coupling with an electron-rich aromatic compound (a coupling component). rsc.orgkashanu.ac.ir This process creates an azo bridge (-N=N-), a chromophore that imparts strong color to the molecule. kashanu.ac.ir

Studies on the closely related 2-amino-1,3,4-thiadiazole (B1665364) isomers show the synthesis of a wide range of dyes with colors from yellow to blue. rsc.orgmdpi.com The final color and properties of the dye are highly dependent on the specific thiadiazole precursor and the coupling component used. scispace.com These dyes have shown good affinity and fastness properties on synthetic fibers like polyester. scispace.com

Table 1: Spectroscopic Properties of Azo Dyes Derived from 2-Amino-1,3,4-Thiadiazole Derivatives This table presents data for azo dyes synthesized from the related 1,3,4-thiadiazole (B1197879) isomer to illustrate the principle of dye formation.

| Diazo Component (2-Amino-1,3,4-thiadiazole Derivative) | Coupling Component | Absorption Maxima (λmax) in DMF (nm) |

| 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | Aniline | 425 |

| 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | N,N-dimethylaniline | 496 |

| 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | Phenol (B47542) | 408 |

| 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | N,N-dimethylaniline | 497 |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Resorcinol | 430 |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | 2-Naphthol | 520 |

Data sourced from multiple studies on 1,3,4-thiadiazole azo dyes. mdpi.comspbu.ru

The thiadiazole moiety can be incorporated into polymer chains to create materials with specialized properties. Research has shown that derivatives of 1,2,4-thiadiazole can be used to form polymeric composites. For instance, a 1,2,4-thiadiazole derivative was formulated into solid dispersions with water-soluble polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) to dramatically improve its solubility and dissolution rate in aqueous media. spbu.ru This approach is critical for overcoming the poor solubility of many organic compounds.

Furthermore, a patent describes polymers of 1,2,4-thiadiazole that are effective as extreme-pressure and anti-wear additives in lubricants. This indicates that polymers containing the 1,2,4-thiadiazole ring can possess enhanced thermal and mechanical stability suitable for demanding industrial applications.

Agricultural Applications

Thiadiazole derivatives are a well-established class of compounds in agricultural chemistry, with many exhibiting potent biological activities against fungi and weeds. isres.org

The thiadiazole scaffold is present in numerous compounds investigated for their fungicidal properties. nih.govnih.gov The mechanism of action can vary, but some derivatives have been shown to disrupt the cell walls of fungi. nih.gov Research on 1,3,4-thiadiazole derivatives has demonstrated a broad spectrum of activity against various plant pathogens. For example, one study found that 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol was highly active against Candida and Aspergillus species, with a minimum fungicidal concentration (MFC) ranging from 32 to 128 µg/mL. nih.gov

Another strategy involves combining the thiadiazole ring with other active fragments. A study on N-acyl-N-arylalaninates containing a 1,2,3-thiadiazole (B1210528) moiety showed moderate to good activity against several phytopathogenic fungi. urfu.rumdpi.com

Table 2: In Vitro Fungicidal Activity of Selected Thiadiazole Derivatives This table presents data for derivatives of different thiadiazole isomers to showcase the fungicidal potential of the chemical class.

| Compound | Pathogen | Inhibition Rate (%) at 100 µg/mL | EC₅₀ (µg/mL) | Reference |

| N-(2,6-dimethylphenyl)-N-(1,2,3-thiadiazole-5-carbonyl)alanine methyl ester | Botrytis cinerea | 65.4 | >100 | mdpi.com |

| N-(2,6-dimethylphenyl)-N-(1,2,3-thiadiazole-5-carbonyl)alanine methyl ester | Rhizoctonia solani | 62.3 | >100 | mdpi.com |

| N-(2-ethyl-6-methylphenyl)-N-(1,2,3-thiadiazole-5-carbonyl)alanine methyl ester | Sclerotinia sclerotiorum | 60.5 | >100 | mdpi.com |

| 5-Amino-1,3,4-thiadiazole-2-thiol (B144363) glucoside derivative (4i) | Phytophthora infestans | - | 3.43 | nih.gov |

Derivatives of thiadiazole are used commercially as herbicides. researchgate.net The mode of action for some of these compounds involves the inhibition of photosynthesis in target weeds. researchgate.net For instance, the well-known herbicide Buthidazole is a 1,3,4-thiadiazole derivative. A European patent also outlines a class of herbicidal compounds based on the 1,2,4-thiadiazole core, demonstrating the direct relevance of this specific isomer family to agrochemical development. google.com Additionally, the herbicide Fluthiacet-methyl contains a thiadiazole ring and functions by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. youtube.com The structural features of this compound make it a plausible candidate for derivatization to explore new herbicidal agents.

Pesticidal Compounds

The 1,2,4-thiadiazole ring system, the core of this compound, is a recognized scaffold in the development of new agrochemicals. Derivatives of this heterocyclic structure have demonstrated notable activity against a range of agricultural pests. Research into related 1,3,4-thiadiazole derivatives has shown that these compounds can possess significant insecticidal properties, functioning through both contact and stomach toxicity. nih.gov

For instance, certain novel 1,3,4-thiadiazole acetamide (B32628) derivatives were tested for their effectiveness against the carmine (B74029) spider mite (Tetranychus cinnabarinus) and the cowpea aphid (Aphis craccivora). nih.gov The results indicated that the bioactivity of these compounds is strongly influenced by the specific chemical groups attached to the thiadiazole ring. nih.gov In some cases, the introduction of fluorine atoms to an associated benzene (B151609) ring was found to be essential for high bioactivity. nih.gov One derivative, in particular, exhibited insecticidal activity against Aphis craccivora that was superior to the commercial pesticide thiacloprid (B134840) and comparable to imidacloprid (B1192907). nih.gov

Furthermore, the broader class of thiadiazoles has been explored for various biocidal applications, including as antifungal agents. nih.govnih.gov The 1,3,4-thiadiazole structure is considered a bioisostere of other important azole antifungals, like triazoles and imidazoles. nih.gov This structural similarity allows thiadiazole derivatives to interact with biological pathways in pests, highlighting the potential of this chemical class in creating new, effective pesticides. nih.govnih.gov

Insecticidal Activity of a 1,3,4-Thiadiazole Derivative

| Pest Species | Compound Type | Observed Activity | Comparison |

|---|---|---|---|

| Aphis craccivora (Cowpea Aphid) | 1,3,4-Thiadiazole 5-fluorouracil (B62378) acetamide derivative (IVe) | High insecticidal activity | Better than commercial thiacloprid; comparable to imidacloprid nih.gov |

| Tetranychus cinnabarinus (Carmine Spider Mite) | 1,3,4-Thiadiazole 5-fluorouracil acetamide derivatives | Good combination of stomach and contact toxicity nih.gov | Activity dependent on specific substitutions on the molecule nih.gov |

Industrial Applications

Corrosion Inhibitors

Heterocyclic compounds containing nitrogen and sulfur atoms, such as this compound, are recognized as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments. nih.govresearchgate.net Their efficacy stems from the presence of heteroatoms (N and S) and π-electrons in the aromatic ring, which serve as active centers for adsorption onto a metal's surface. researchgate.net This adsorption forms a protective film that isolates the metal from the corrosive medium, hindering both mass and charge transfer processes that drive corrosion. nih.gov

The inhibition mechanism involves the interaction of the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the thiadiazole ring, with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net Studies on various thiadiazole derivatives confirm that their effectiveness increases with concentration. nih.govresearchgate.net Potentiodynamic polarization studies have shown that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net The adsorption of these inhibitors on the mild steel surface typically follows the Langmuir adsorption isotherm, and the negative values for the free energy of adsorption (ΔG°ₐₐₛ) indicate a spontaneous adsorption process that involves both chemical (chemisorption) and physical (physisorption) interactions. nih.gov

Performance of Thiadiazole Derivatives as Corrosion Inhibitors for Mild Steel

| Inhibitor | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (IE%) | Adsorption Isotherm |

|---|---|---|---|---|

| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT) | 1 M HCl | Increases with concentration | High | Langmuir researchgate.net |

| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT) | 0.5 M H₂SO₄ | Increases with concentration | Higher than in HCl researchgate.net | Langmuir researchgate.net |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) | 0.5 M H₂SO₄ | Increases with concentration | High nih.gov | Langmuir nih.gov |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) | 0.5 M H₂SO₄ | Increases with concentration | Effective, but lower than a1 nih.gov | Langmuir nih.gov |

Lubricant Additives

Thiadiazole derivatives are valued as multifunctional additives in lubricating oils and greases. emerald.com Specifically, derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945) are utilized for their excellent anti-wear, extreme pressure (EP), and antioxidant properties. emerald.comgoogle.com These compounds are often considered a potential ashless and environmentally friendlier alternative to traditional zinc dialkyldithiophosphate (ZDDP) additives. emerald.com

The functionality of these additives is attributed to the active sulfur and nitrogen elements in their structure. emerald.com During operation under high load or temperature, these elements react with the metal surfaces of moving parts to form a protective boundary film. emerald.com This film prevents direct metal-to-metal contact, thereby reducing friction and preventing wear. emerald.com Research has shown that introducing certain functional groups, such as a hindered phenol group, to the thiadiazole molecule can improve its oil solubility and enhance its antioxidant capabilities without compromising its anti-wear performance. emerald.com Tribological tests using a four-ball tester have demonstrated that the addition of novel thiadiazole derivatives to base grease can significantly reduce wear, although improvements in the friction-reducing property may not be as remarkable. grafiati.com

Tribological Performance of Thiadiazole Additives

| Additive Type | Base Lubricant | Key Finding | Reference |

|---|---|---|---|

| Synthesized Thiadiazole Derivative | Base Oil | Excellent anti-oxidation, good anti-wear, and EP properties comparable to ZDDP. emerald.com | emerald.com |

| Thiadiazole functionalized covalent organic frameworks (Ton-COFs) | PEG 400 Oil | Achieved 41.2% friction reduction and 97.4% antiwear property improvement at 0.3 wt%. researchgate.net | researchgate.net |

| Oleic acid-imidazoline-type thiadiazole derivative | Biodegradable Lithium Grease | Effective in reducing wear, especially at lower concentrations. grafiati.com | grafiati.com |

| 2,5-dimercapto-1,3,4-thiadiazole derivatives | Lubricants / Hydraulic Oils | Provide antioxidant, anti-wear, EP, and anti-corrosion properties. google.com | google.com |

Viscosity Stabilizers in Rubber Processing

In the rubber industry, thiadiazole derivatives function as vulcanization accelerators. google.comvanderbiltworldwide.com Vulcanization is a critical chemical process that converts plastic raw rubber into a durable, elastic material by forming cross-links between polymer chains. vanderbiltworldwide.combritannica.com This process fundamentally stabilizes the material's physical properties, including its viscoelastic behavior, preventing it from becoming brittle in the cold or sticky when hot. vanderbiltworldwide.com

Accelerators are essential for making the sulfur vulcanization of diene elastomers efficient and controllable for industrial applications, such as tire manufacturing. google.com They allow the cross-linking to occur more rapidly and at lower temperatures than with sulfur alone. britannica.com Thiadiazole-based compounds can be used as primary accelerators to initiate and control the rate of vulcanization, ensuring a sufficient "scorch time"—a safety period where the rubber can be mixed and shaped without premature curing. google.com By managing the vulcanization kinetics, these accelerators help achieve a stable cross-linked network, which dictates the final mechanical and viscosity-related properties of the rubber product. vanderbiltworldwide.com They are often used in complex vulcanization systems that also include activators like zinc oxide and stearic acid. google.com

Role of Thiadiazole Accelerators in Rubber Vulcanization

| Accelerator Type | Application | Function | Key Benefit |

|---|---|---|---|

| Thiadiazole Compound (General) | Diene Elastomers (e.g., for tires) | Primary vulcanization accelerator google.com | Provides a good compromise of rheometric properties and scorch safety. google.com |

| VANAX® 829 (Thiadiazole) | Chlorinated Polyethylene (CPE) | Crosslinking agent vanderbiltworldwide.com | Imparts good heat and solvent resistance for hose and cable applications. vanderbiltworldwide.com |

| Thiazoles (related class) | NR, SBR, NBR, EPDM | Medium-fast primary accelerator lusida.com | Can act as a retarder when used with ultra-fast accelerators like thiurams. lusida.com |

Role as Versatile Ligands in Coordination Chemistry

The this compound molecule, and thiadiazole derivatives in general, are highly effective ligands in coordination chemistry. nih.govrdd.edu.iq The presence of multiple heteroatoms (two nitrogen atoms and one sulfur atom) with lone pairs of electrons within the five-membered ring makes them capable of coordinating with a variety of metal ions. nih.govrdd.edu.iq

Research has shown that thiadiazole-derived ligands can form stable complexes with numerous transition metals, including Copper (Cu(II)), Zinc (Zn(II)), Chromium (Cr(III)), Cobalt (Co(II)), and Nickel (Ni(II)). nih.govconnectjournals.com The coordination can occur through one or more of the ring's nitrogen atoms. nih.gov For example, in complexes with 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, chelation of the metal ion occurs via one of the thiadiazole nitrogen atoms and the deprotonated hydroxyl group of a neighboring substituent. nih.gov

Depending on the metal ion and the specific ligand structure, different coordination geometries are formed. connectjournals.comuobaghdad.edu.iq Spectroscopic and analytical data have confirmed the formation of complexes with tetrahedral, square planar, and octahedral geometries. connectjournals.comuobaghdad.edu.iq For instance, a ligand synthesized from 4-nitrobenzoyl isothiocyanate and phenylalanine formed tetrahedral complexes with Mn(II), Co(II), and Zn(II), while forming square planar complexes with Cu(II) and Pd(II). uobaghdad.edu.iq This versatility makes thiadiazoles valuable building blocks for creating new metal-organic complexes with tailored electronic and structural properties.

Coordination Chemistry of Thiadiazole Derivatives

| Ligand Class | Metal Ion | Ligand:Metal Ratio | Proposed Geometry |

|---|---|---|---|

| 1,3,4-Thiadiazole-derived ligand | Zn(II) | 1:1 | Not specified nih.gov |

| 1,3,4-Thiadiazole-derived ligand | Cu(II) | 2:1 | Not specified nih.gov |

| (E)-N,N-dimethyl-4-((2-(...)-1,3,4-thiadiazol-2yl)hydrazono) | Cr(III) | Not specified | Octahedral connectjournals.com |

| (E)-N,N-dimethyl-4-((2-(...)-1,3,4-thiadiazol-2yl)hydrazono) | Ni(II) | Not specified | Square Planar connectjournals.com |

| (E)-N,N-dimethyl-4-((2-(...)-1,3,4-thiadiazol-2yl)hydrazono) | Co(II) | Not specified | Tetrahedral connectjournals.com |

| 1,2-bis-[3-(phenyl amino)-5-imino-1,2,4-thiadiazolyl] ethene | Cr(III), Mn(II), Co(II), Ni(II), Cu(II), etc. | Not specified | Various geometries proposed rdd.edu.iq |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 1,2,4-thiadiazoles has traditionally relied on methods such as the oxidative dimerization of thioamides or the acylation of thiosemicarbazides followed by dehydration. nih.govacs.org These classical routes often require harsh reagents like polyphosphoric acid or phosphorus halides. nih.gov A significant challenge lies in developing greener, more efficient, and scalable synthetic protocols.

Future research is trending towards innovative approaches that offer milder conditions and improved yields. Key areas of development include:

One-Pot Syntheses: The development of one-pot methods, such as using polyphosphate ester (PPE) as a mild activating and cyclizing agent for the reaction between thiosemicarbazides and carboxylic acids, presents a promising alternative to toxic additives like POCl₃ or SOCl₂. mdpi.com

Base-Mediated Dehydrogenative Coupling: A recently developed method involves the base-mediated intramolecular dehydrogenative N–S coupling, which allows for the synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles under inert atmosphere at room temperature. acs.org

Electrochemical Methods: Electro-oxidative intramolecular dehydrogenation offers a modern and effective strategy for forming the N–S bond in 3-substituted-5-amino-1,2,4-thiadiazoles, avoiding the need for chemical oxidants. rsc.org

Improved Purification Techniques: Enhancing the efficiency of synthesis also involves optimizing purification. Developing procedures for multi-gram scale isolation without the need for column chromatography, as has been done for the related 5-amino-3-methyl-1,2,4-thiadiazole (B102305), is crucial for practical applications. researchgate.net

In-depth Elucidation of Comprehensive Biological Mechanisms

While N,3-Dimethyl-1,2,4-thiadiazol-5-amine and its structural relatives are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties, the precise molecular mechanisms often remain poorly understood. nih.govsemanticscholar.org Initial studies suggest that its activities may stem from the inhibition of enzymes like kinases and proteases or the modulation of signaling pathways such as the STAT3 pathway.

The primary challenge is to move beyond broad activity screening to a detailed, mechanistic understanding. Future research should prioritize:

Target Identification: Utilizing advanced chemical proteomics and affinity-based probes to identify the specific protein targets with which this compound and its derivatives interact.

Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling cascades. For instance, the neuroprotective potential of 1,2,4-thiadiazole (B1232254) derivatives has been linked to the inhibition of glutamate-induced calcium ion uptake, a mechanism that warrants deeper exploration. nih.govrsc.org

Multi-Omics Approaches: Employing genomics, transcriptomics, and metabolomics to build a comprehensive picture of the cellular response to the compound, thereby uncovering both on-target and potential off-target effects.

Enzyme Inhibition Studies: Detailed kinetic studies are needed to characterize the inhibition of key enzymes. For example, various thiadiazole derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), caspases, and histone deacetylases (HDACs), and confirming such activity for this specific compound is a critical step. nih.govnih.govnih.govnih.gov

Rational Drug Design and Optimization of this compound Derivatives

The core structure of this compound serves as a valuable scaffold for medicinal chemistry. The challenge is to systematically modify this scaffold to enhance therapeutic efficacy and improve pharmacokinetic properties. Rational drug design is pivotal to this effort. nih.govrsc.org

Future research will focus on a multi-pronged optimization strategy:

Computational Modeling: Employing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict how structural modifications will influence binding affinity and selectivity for specific biological targets. nih.gov

Pharmacophore Merging: Combining the thiadiazole core with other known bioactive fragments to create hybrid molecules with potentially synergistic or novel activities. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of derivatives to systematically probe the effects of different substituents on the thiadiazole ring. As shown in the table below, substitutions can dramatically alter biological potency.

ADME Profiling: Integrating early-stage assessment of absorption, distribution, metabolism, and excretion (ADME) properties, such as solubility and membrane permeability, to ensure that potent compounds also possess favorable drug-like characteristics. nih.govrsc.org

Exploration of Novel Material Properties and Applications

Beyond its biological activities, the thiadiazole heterocycle possesses properties that make it attractive for materials science. researchgate.net However, the material properties of this compound specifically are largely unexplored. The future challenge is to investigate and harness its potential in non-pharmaceutical applications.

Research in this area could branch into several exciting directions:

Luminescent Materials: Investigating the photophysical properties of the compound and its derivatives. Related benzothiadiazoles are known to be highly fluorescent and have been explored for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for bioimaging. mdpi.com

Coordination Polymers: Exploring the use of the compound as a ligand to form coordination polymers with metal ions. The nitrogen and sulfur atoms in the thiadiazole ring are excellent coordination sites, potentially leading to materials with interesting magnetic, catalytic, or porous properties.

Corrosion Inhibitors: Assessing the ability of this compound to form protective films on metal surfaces, a known application for other thiadiazole derivatives. researchgate.net

Functional Dyes: Examining its potential as a scaffold for developing new dyes, leveraging the chemical stability and aromaticity of the thiadiazole ring. researchgate.net

Addressing Challenges in Selectivity and Biological Safety

A paramount challenge in translating any biologically active compound into a therapeutic or practical tool is ensuring its selectivity and safety. While potent, some thiadiazole derivatives have demonstrated toxicity against normal cells, highlighting the critical need for a high therapeutic index. nih.gov

Future research must rigorously address these concerns through:

Comprehensive Toxicity Profiling: Conducting in vitro cytotoxicity assays against a panel of normal, non-cancerous cell lines to determine selectivity. This should be followed by in vivo toxicity studies in model organisms, such as Daphnia magna, to assess broader physiological and environmental impact. nih.gov

Mechanism-Based Safety Assessment: Investigating the molecular basis of any observed toxicity. For instance, some 1,2,4-thiadiazoles are potent modifiers of protein thiols (cysteines), a reactivity that could lead to off-target effects and must be carefully managed through structural modification. nih.gov

Designing for Selectivity: Using the principles of rational drug design (as outlined in 7.3) to engineer derivatives that exhibit high affinity for the desired therapeutic target while minimizing interactions with other proteins, thereby enhancing the safety profile. nih.gov

Q & A

What are the common synthetic routes for N,3-Dimethyl-1,2,4-thiadiazol-5-amine, and how are reaction conditions optimized?

Basic

The synthesis of N,3-dimethyl derivatives typically involves cyclocondensation or substitution reactions. For example, catalyst-free one-pot strategies (applicable to analogous thiadiazoles) use thiourea and methyl-substituted precursors under reflux in polar solvents like methanol or DMF . Optimization focuses on solvent choice (e.g., DMSO for higher yields), temperature control (70–100°C), and stoichiometric ratios of reagents. Yield improvements (e.g., 78–82%) are achieved by incremental adjustments to reaction time and purification via column chromatography .

How does the steric effect of the N-methyl group influence reactivity in substitution reactions?

Advanced

The N-methyl group introduces steric hindrance, reducing nucleophilic attack at the adjacent nitrogen. This is evident in slower reaction kinetics compared to non-methylated analogs. For instance, in nucleophilic aromatic substitution, methyl groups at the N-position decrease reactivity by ~30% compared to phenyl substituents, as observed in NMR kinetic studies . Computational DFT analyses (e.g., Hirshfeld surface mapping) further reveal distorted electron density around the thiadiazole ring, guiding regioselective modifications .

What spectroscopic techniques are most effective for characterizing this compound?

Basic

1H and 13C NMR are primary tools. Key signals include:

- 1H NMR : Methyl protons at δ 2.35–2.50 ppm (singlet, integrating for 3H) and aromatic/amine protons at δ 7.0–8.5 ppm .

- 13C NMR : Thiadiazole ring carbons at δ 155–165 ppm, with methyl carbons at δ 20–25 ppm .

HRMS (ESI+) confirms molecular ions ([M+H]+) with <2 ppm error. IR spectroscopy identifies N-H stretches (3200–3400 cm⁻¹) and C=S bonds (1250–1350 cm⁻¹) .

How can DFT predict the electronic structure and reactivity of this compound?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the compound’s HOMO-LUMO gaps, revealing electron-deficient regions at the sulfur and N3 positions. This predicts susceptibility to electrophilic attacks, validated experimentally in halogenation reactions . Fukui indices further identify reactive sites for functionalization, aiding in rational drug design .

What biological activities are associated with 1,2,4-thiadiazole derivatives, and how is this compound evaluated?

Basic

Thiadiazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities. For N,3-dimethyl derivatives:

- Antimicrobial assays : MIC values against E. coli and S. aureus are determined via broth microdilution (IC50: 8–32 µg/mL) .

- Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa) show dose-dependent cytotoxicity (IC50: 10–50 µM) .

Mechanistic studies include enzyme inhibition (e.g., COX-2) and apoptosis markers (caspase-3 activation) .

How are contradictions in biological data between in vitro and in vivo studies resolved?

Advanced

Discrepancies often arise from bioavailability or metabolic stability. Strategies include:

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations to assess absorption barriers .

- Prodrug design : Esterification of the amine group improves solubility and in vivo efficacy by 2–3 fold .

- Metabolite identification : HRMS/MS identifies oxidative metabolites (e.g., sulfoxide derivatives) that may alter activity .

How are synthetic byproducts identified and mitigated?

Basic

Common byproducts (e.g., disubstituted isomers or oxidized sulfur species) are detected via:

- HPLC-PDA : Retention time shifts and UV spectra differentiate isomers .

- Tandem MS : Fragmentation patterns confirm structures (e.g., m/z 152 for des-methyl byproducts) .

Mitigation involves optimizing reaction pH (neutral conditions reduce oxidation) and using scavengers (e.g., ascorbic acid) .

What role does the thiadiazole ring’s electronic configuration play in biological interactions?

Advanced

The electron-deficient thiadiazole ring facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases). X-ray crystallography of protein-ligand complexes reveals hydrogen bonding between the amine group and Asp86 in target proteins . Electrostatic potential maps (DFT) correlate charge distribution with binding affinity (ΔG: −8 to −10 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.